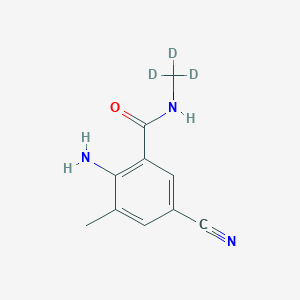
(R)-Apomorphine-10-sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Apomorphine-10-sulfate is a derivative of apomorphine, a compound known for its dopaminergic activity. This compound is of significant interest due to its potential applications in various fields, including medicine and pharmacology. Apomorphine itself is a non-selective dopamine agonist, and its sulfate derivative is studied for its enhanced solubility and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Apomorphine-10-sulfate typically involves the sulfonation of apomorphine. This process can be achieved through the reaction of apomorphine with sulfuric acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product.
Industrial Production Methods
In an industrial setting, the production of ®-Apomorphine-10-sulfate involves large-scale sulfonation reactors where apomorphine is reacted with sulfuric acid. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. The product is then purified through crystallization or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
®-Apomorphine-10-sulfate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent apomorphine.
Substitution: Various substitution reactions can occur at different positions on the molecule, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation and other substitution reactions can be carried out using reagents like halogens (chlorine, bromine) and catalysts.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
®-Apomorphine-10-sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of ®-Apomorphine-10-sulfate involves its interaction with dopamine receptors in the brain. It acts as a dopamine agonist, mimicking the effects of dopamine and stimulating the receptors. This leads to various physiological responses, including improved motor function and reduced symptoms of neurological disorders. The compound primarily targets the D1 and D2 dopamine receptors, which are involved in regulating movement and coordination.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Apomorphine: The parent compound, known for its dopaminergic activity.
Levodopa: Another dopamine precursor used in the treatment of Parkinson’s disease.
Bromocriptine: A dopamine agonist with similar therapeutic applications.
Uniqueness
®-Apomorphine-10-sulfate is unique due to its enhanced solubility and stability compared to its parent compound, apomorphine. This makes it more suitable for certain pharmaceutical applications, particularly in formulations where solubility is a critical factor.
Eigenschaften
Molekularformel |
C17H17NO5S |
|---|---|
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
[(6aR)-11-hydroxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-yl] hydrogen sulfate |
InChI |
InChI=1S/C17H17NO5S/c1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(17(19)16(11)12)23-24(20,21)22/h2-6,13,19H,7-9H2,1H3,(H,20,21,22)/t13-/m1/s1 |
InChI-Schlüssel |
IHOVAMLPXSKBSG-CYBMUJFWSA-N |
Isomerische SMILES |
CN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)OS(=O)(=O)O)O |
Kanonische SMILES |
CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)OS(=O)(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(R)-4-[(S)-3-Boc-2,2-dimethyl-4-oxazolidinyl]-2-(Boc-amino)-1-butanol](/img/structure/B13441436.png)

![4-[[(1R)-1-carboxy-1-(2,5-dioxopyrrolidin-1-yl)-2-(4-hydroxyphenyl)ethyl]-[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-oxobutanoic acid](/img/structure/B13441454.png)




![N-2-[(Dimethylamino)methylene]amino Pemetrexed](/img/structure/B13441489.png)

